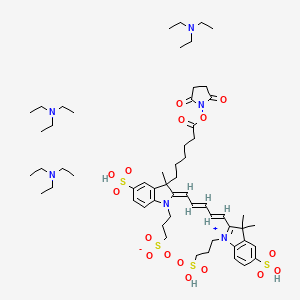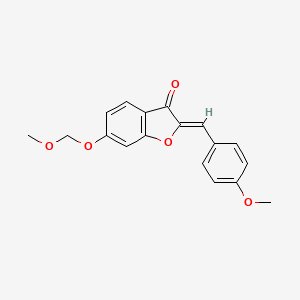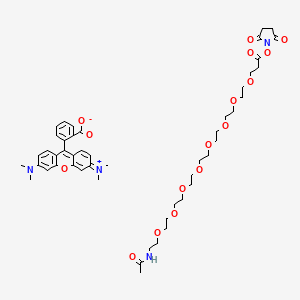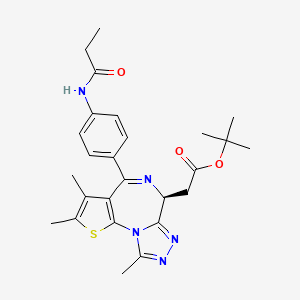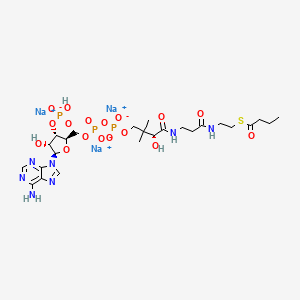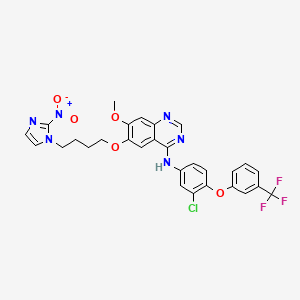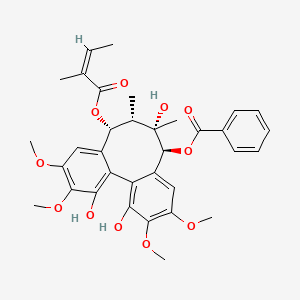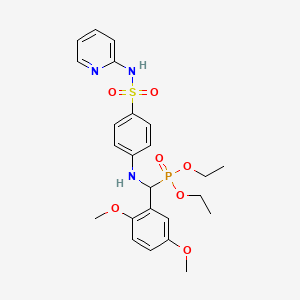
Antiviral agent 48
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiviral agent 48 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against various viral pathogens, making it a valuable candidate for therapeutic applications. The compound is part of a class of molecules designed to inhibit viral replication by targeting specific viral enzymes or host cell factors essential for the viral life cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 48 involves multiple steps, starting from readily available precursors. The process typically includes:
Complexation-driven selective acyl migration/oxidation: This step involves the use of specific catalysts to achieve selective acyl migration and oxidation.
BSA-mediated cyclization to anhydrouridine: This step uses BSA (N,O-bis(trimethylsilyl)acetamide) to facilitate the cyclization process.
Hydrochlorination using FeCl3/TMDSO: Ferric chloride and tetramethyldisiloxane are used for hydrochlorination.
Dynamic stereoselective phosphoramidation: A chiral nucleophilic catalyst is employed to achieve stereoselective phosphoramidation.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Antiviral agent 48 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential antiviral activity.
Scientific Research Applications
Antiviral agent 48 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on viral replication and host cell interactions.
Medicine: Explored as a potential therapeutic agent for treating viral infections, including those caused by influenza, herpes, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and surfaces
Mechanism of Action
The mechanism of action of antiviral agent 48 involves the inhibition of viral replication by targeting specific viral enzymes or host cell factors. The compound binds to the active site of viral enzymes, preventing the synthesis of viral RNA or DNA. Additionally, it can interfere with the assembly and release of viral particles, thereby reducing viral load and spread .
Comparison with Similar Compounds
Isatin derivatives: Known for their broad-spectrum antiviral properties.
Selenium compounds: Evaluated for their antiviral activity against various viruses.
N-heterocyclic compounds: Studied for their potential to inhibit viral replication .
Uniqueness: Antiviral agent 48 stands out due to its unique synthetic route and broad-spectrum activity. Unlike some similar compounds, it has shown efficacy against a wide range of viral pathogens, making it a versatile candidate for antiviral therapy.
Properties
Molecular Formula |
C27H25BrO7 |
|---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-6-bromo-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C27H25BrO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 |
InChI Key |
QXTKLDGZMSUSAV-PXIJUOARSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)Br)O)O)C(=O)OC)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)Br)O)O)C(=O)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


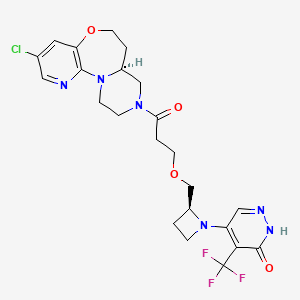
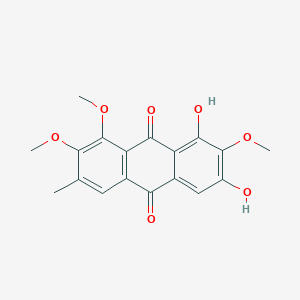
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)

